molecular formula C20H18F3N3O2 B2483028 1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide CAS No. 1796919-00-0

1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B2483028
CAS No.: 1796919-00-0
M. Wt: 389.378
InChI Key: GHSJMHRWGZCAML-UHFFFAOYSA-N
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Description

1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a trifluoromethyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide typically involves the condensation of appropriate starting materials. One efficient method involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN) . This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the benzoxazole ring or the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-trifluoromethyl benzimidazoles
  • 2-trifluoromethyl benzoxazoles
  • 2-trifluoromethyl benzothiazoles

Uniqueness

1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide is unique due to its specific combination of structural features, including the benzoxazole ring, the trifluoromethyl group, and the pyrrolidine carboxamide moiety. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)14-6-3-5-13(11-14)12-24-18(27)16-8-4-10-26(16)19-25-15-7-1-2-9-17(15)28-19/h1-3,5-7,9,11,16H,4,8,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSJMHRWGZCAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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